(3R,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one
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Overview
Description
(3R,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one is a chemical compound with the molecular formula C30H50O. It contains a total of 81 atoms, including 50 hydrogen atoms, 30 carbon atoms, and 1 oxygen atom
Chemical Reactions Analysis
(3R,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fluorinating agents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) and aminodifluorosulfinium tetrafluoroborate salts . These reactions can lead to the formation of major products such as alkyl fluorides, gem-difluorides, and trifluoromethyl derivatives.
Scientific Research Applications
(3R,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one has several scientific research applications across different fields:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in inhibiting specific enzymes or pathways.
Industry: This compound is used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of (3R,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one involves its interaction with specific molecular targets and pathways. For example, similar compounds like 1-deoxynojimycin inhibit enzymes such as alpha-glucosidase by competitive inhibition . This inhibition can regulate metabolic processes and has potential therapeutic implications.
Comparison with Similar Compounds
(3R,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one can be compared with other similar compounds, such as alpha-nucleosides and 2-deoxy-D-glucose. These compounds share some structural similarities but differ in their specific applications and mechanisms of action . For instance, 2-deoxy-D-glucose is known for its role in inhibiting glycolysis and has been studied for its anticancer properties .
Properties
CAS No. |
17075-62-6 |
---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.729 |
IUPAC Name |
(3R,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one |
InChI |
InChI=1S/C30H50O/c1-19(2)20-12-16-27(5)21(20)13-17-29(7)23(27)10-11-24-28(6)15-9-14-26(3,4)25(28)22(31)18-30(24,29)8/h19-21,23-25H,9-18H2,1-8H3/t20-,21+,23-,24-,25+,27+,28-,29-,30-/m1/s1 |
InChI Key |
XCWWVSSWCRUJLT-OQMCOEAASA-N |
SMILES |
CC(C)C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
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